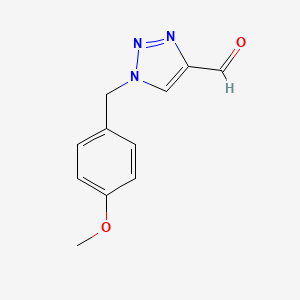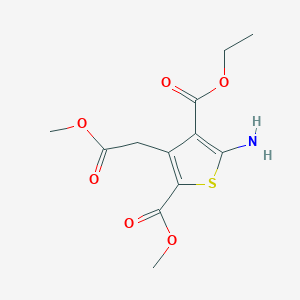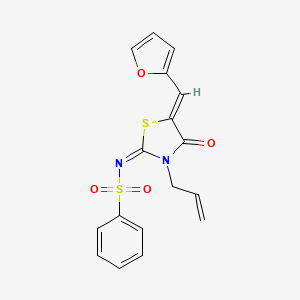
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions that “1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde” can undergo would be largely determined by its functional groups. For instance, the hydroxy group (-OH) could potentially be involved in acid-base reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Related compounds such as 4-Methoxybenzyl alcohol have specific melting points, boiling points, and densities .Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole derivatives, including 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde, are a class of five-membered heterocyclic compounds recognized for their significant versatility in the preparation of new drugs with diverse biological activities. These compounds can present several structural variations, maintaining the same numbers of carbon and nitrogen atoms, which contributes to their broad spectrum of potential applications in pharmaceuticals and beyond (Ferreira et al., 2013).
Biomedical Applications
Triazole derivatives have been extensively studied for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their relevance extends to addressing several neglected diseases, showcasing the compound's potential in drug discovery and development. Research emphasizes the need for new, more efficient preparations of these triazoles that consider green chemistry, energy saving, and sustainability, highlighting the urgency in finding new prototypes for emerging diseases and those resistant to existing treatments (Ferreira et al., 2013).
Environmental and Industrial Applications
Apart from their biomedical applications, triazole derivatives have found utility in environmental and industrial applications. For instance, they serve as intermediates in the synthesis of various compounds with environmental benefits, such as redox mediators in the treatment of organic pollutants. These mediators can significantly enhance the degradation efficiency of recalcitrant compounds in wastewater, indicating the role of triazole derivatives in environmental remediation efforts (Husain & Husain, 2007).
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide (qtc-4-meobne), has been shown to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
Based on the structurally similar compound qtc-4-meobne, it can be inferred that the compound may interact with its targets and cause changes in their activity . For instance, QTC-4-MeOBnE has been shown to prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells .
Biochemical Pathways
The structurally similar compound qtc-4-meobne has been shown to influence in vivo neurogenesis, oxidative and inflammatory pathways . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Result of Action
The structurally similar compound qtc-4-meobne has been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11-4-2-9(3-5-11)6-14-7-10(8-15)12-13-14/h2-5,7-8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSWCFXSPAPENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B3288828.png)
![(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B3288831.png)




![2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine](/img/structure/B3288889.png)
![5'-Ethyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B3288894.png)

![3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid](/img/structure/B3288906.png)




